Superior Binding Affinity for PD‑L1 Compared with the Co‑Identified Peptide PD‑L1Pep‑1
In a direct head‑to‑head comparison within the same phage‑display screen and the same surface plasmon resonance (SPR) assay, CVRARTR (PD‑L1Pep‑2) exhibited a KD of 281 nM, whereas PD‑L1Pep‑1 (CLQKTPKQC) displayed a KD of 373 nM [1]. This represents a 24.7% improvement in equilibrium binding affinity for the target PD‑L1 protein.
| Evidence Dimension | Equilibrium dissociation constant (KD) for PD-L1 binding |
|---|---|
| Target Compound Data | KD = 281 nM |
| Comparator Or Baseline | PD-L1Pep-1 (CLQKTPKQC): KD = 373 nM |
| Quantified Difference | ΔKD = 92 nM (CVRARTR binds 1.33‑fold tighter) |
| Conditions | Surface plasmon resonance (SPR); peptide binding to purified PD-L1 protein; Biacore instrument (as described in Gurung et al. 2020) |
Why This Matters
A lower KD translates directly into higher target occupancy at a given peptide concentration, enabling the use of lower doses to achieve effective PD‑L1 blockade in both in vitro and in vivo experiments.
- [1] Gurung S, Khan F, Gunassekaran GR, et al. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression. Biomaterials. 2020;247:119984. View Source
